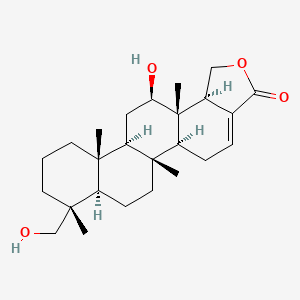
12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin: is a scalarane sesterterpenoid that has been isolated from the sponge species Hyattella . This compound is characterized by its unique structure, which includes a hydroxy group at position 21 and the absence of an acetyl group at position 12 . It is a member of the organic heteropentacyclic compounds and γ-lactones .
Preparation Methods
Industrial Production Methods: The extraction from natural sources remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: 12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin can undergo various chemical reactions, including:
Oxidation: The hydroxy groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: 12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin is used as a model compound in the study of scalarane sesterterpenoids and their chemical properties .
Biology: In biological research, this compound is studied for its role as an animal metabolite and its potential biological activities .
Medicine: Research into the medicinal properties of this compound is ongoing, with studies focusing on its potential therapeutic effects.
Industry: While industrial applications are limited, the compound’s unique structure makes it of interest in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin involves its interaction with various molecular targets and pathways. As a scalarane sesterterpenoid, it may interact with cellular membranes and proteins, influencing biological processes. The specific molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
12-epi-scalarin: A functional parent of 12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin.
Scalarane sesterterpenoids: A class of compounds to which this compound belongs.
Uniqueness: this compound is unique due to its specific structural features, including the hydroxy group at position 21 and the absence of an acetyl group at position 12 . These structural differences contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H38O4 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(5aS,5bR,7aR,8R,11aR,11bR,13R,13aS,13bR)-13-hydroxy-8-(hydroxymethyl)-5b,8,11a,13a-tetramethyl-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-3-one |
InChI |
InChI=1S/C25H38O4/c1-22(14-26)9-5-10-23(2)17(22)8-11-24(3)18-7-6-15-16(13-29-21(15)28)25(18,4)20(27)12-19(23)24/h6,16-20,26-27H,5,7-14H2,1-4H3/t16-,17-,18-,19+,20+,22-,23-,24-,25+/m0/s1 |
InChI Key |
LXWMXTKOJPFGPW-NFXGRNOLSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3CC=C5[C@@H]4COC5=O)C)O)C)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(C4(C3CC=C5C4COC5=O)C)O)C)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















